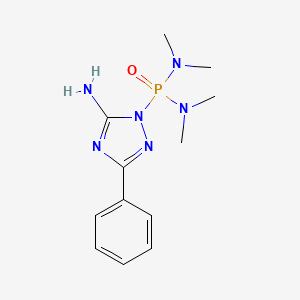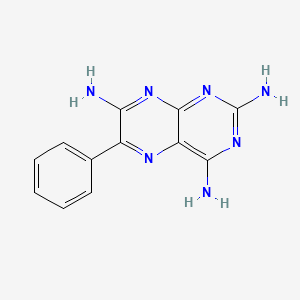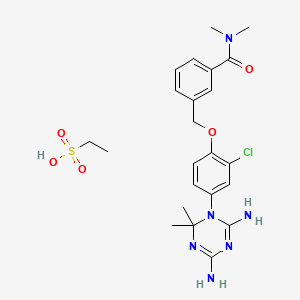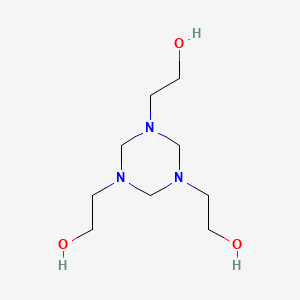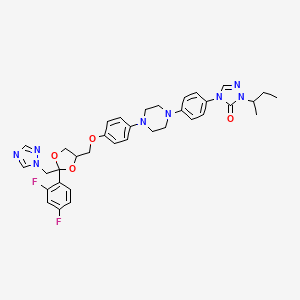
Saperconazole
Vue d'ensemble
Description
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee is a fluorinated bis-triazole antifungal compound known for its potent activity against various fungal infections, particularly those caused by Aspergillus species . It is structurally related to other triazole antifungals like itraconazole and ketoconazole . 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee has been studied for its efficacy in treating systemic and subcutaneous mycoses .
Applications De Recherche Scientifique
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of triazole antifungals.
Biology: 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee is employed in research to understand fungal cell wall synthesis and the mechanisms of antifungal resistance.
Mécanisme D'action
Target of Action
Saperconazole is an antifungal agent that primarily targets the cytochrome P-450 sterol C-14 α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell wall .
Mode of Action
This compound interacts with its target, the 14-α demethylase, a cytochrome P-450 enzyme, which is necessary for the conversion of lanosterol to ergosterol . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased cellular permeability and leakage of cellular contents .
Biochemical Pathways
The inhibition of the enzyme cytochrome P450 14α-demethylase by this compound disrupts the normal synthesis of ergosterol from lanosterol . This disruption affects the integrity of the fungal cell wall, as ergosterol is an essential component of it . The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi and may be partly responsible for the fungistatic activity of this compound .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rabbits . The drug was administered by topical, subconjunctival, and oral routes . Following a single 20-μL drop of 0.25% this compound in normal corneas, a mean peak level of 2.32±0.06 μg/g was achieved in 10 minutes . The drug was rapidly cleared from the cornea within 2 hours . Levels following oral administration were low and probably subtherapeutic in all ocular tissues that were evaluated .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to increased cellular permeability, causing leakage of cellular contents . This results in the disruption of normal fungal cell function and ultimately leads to the death of the fungal cell .
Analyse Biochimique
Biochemical Properties
Saperconazole interacts with a key enzyme in fungi, sterol demethylase . This enzyme is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting sterol demethylase, this compound disrupts ergosterol synthesis, leading to alterations in the cell membrane that result in fungal cell death .
Cellular Effects
This compound has potent activity against Aspergillus fumigatus . It suppresses the germination of spores and blocks the development of hyphae, sporophores, vesicles, sterigmata, and spores . It also induces necrosis in a substantial proportion of pre-existing hyphae .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the enzyme sterol demethylase . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately causing cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a potent and prolonged antifungal effect . It reduces the colony-forming units of Aspergillus in kidneys more than 1000-fold compared to untreated mice .
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy at different dosages . At a dosage of 200 mg/kg/day, it reduced the colony-forming units of Aspergillus in kidneys more than 1000-fold compared to untreated mice .
Metabolic Pathways
As a triazole antifungal, it is known to interfere with the ergosterol synthesis pathway in fungi by inhibiting the enzyme sterol demethylase .
Transport and Distribution
Like other triazole antifungals, it is likely to be distributed widely in the body after administration .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the endoplasmic reticulum of fungal cells where the target enzyme, sterol demethylase, is located .
Méthodes De Préparation
The preparation of saperconazole involves several synthetic steps. One method includes the reaction of difluorophenyl acetylchloride with triazole in the presence of copper(I) iodide and potassium carbonate at elevated temperatures . Another method involves the reduction of 2-chloronicotinic acid with methylamine to form 2-methylamino-3-pyridinemethanol, which is then further processed to obtain the final product . These methods are designed to be cost-effective and suitable for industrial-scale production.
Analyse Des Réactions Chimiques
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee undergoes various chemical reactions, including:
Oxidation: 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee can be oxidized under specific conditions, leading to the formation of different oxidative products.
Reduction: The compound can be reduced using agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee is structurally and functionally similar to other triazole antifungals such as:
- Itraconazole
- Ketoconazole
- Fluconazole
Compared to these compounds, saperconazole has shown superior efficacy in certain fungal infections, particularly those resistant to other triazoles . Its unique fluorinated structure contributes to its enhanced antifungal activity and broader spectrum of action .
Propriétés
Numéro CAS |
110588-57-3 |
|---|---|
Formule moléculaire |
C35H38F2N8O4 |
Poids moléculaire |
672.7 g/mol |
Nom IUPAC |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38F2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 |
Clé InChI |
HUADITLKOCMHSB-ZPGVKDDISA-N |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES isomérique |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES canonique |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Saperconazole; SPZ; R66905; R-66905; R 66905; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


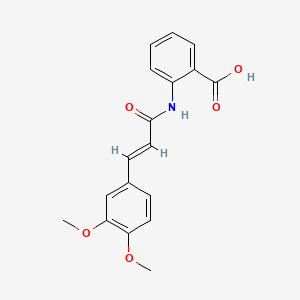
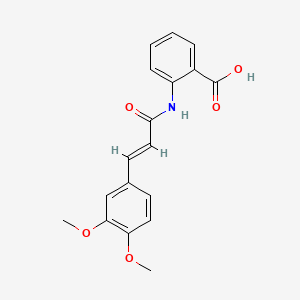
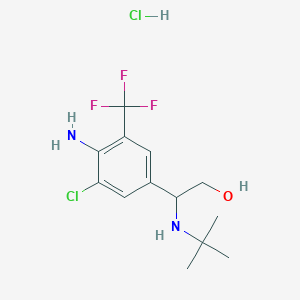
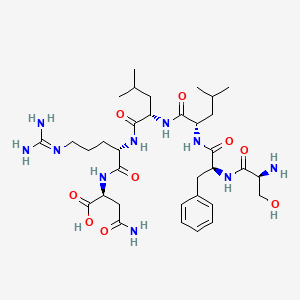
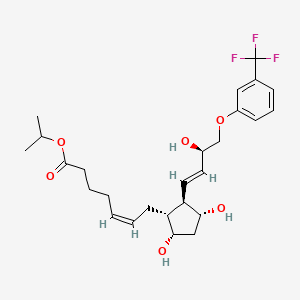

![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B1681365.png)

![1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681368.png)
![(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1681369.png)
